(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione
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Overview
Description
The compound (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione is a complex organic molecule with a unique structure. This compound is characterized by its multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione involves multiple steps, including the formation of its hexacyclic structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexacyclic structures with various functional groups, such as:
- (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione analogs.
- Other fluorinated organic compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19F2N3O6 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22+/m1/s1 |
InChI Key |
ADRLUVYFVNVYSZ-CLTRCRFRSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)[C@@H](C)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O |
Origin of Product |
United States |
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